4-(2-Pyrrolidinyl)benzenethiol
Description
4-(2-Pyrrolidinyl)benzenethiol is a benzenethiol derivative featuring a pyrrolidinyl substituent (a five-membered cyclic amine) at the para position of the aromatic ring. The pyrrolidinyl group introduces steric bulk and hydrogen-bonding capabilities, which may influence its reactivity, solubility, and interactions in chemical or biological systems.
Properties
CAS No. |
1270460-47-3 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.281 |
IUPAC Name |
4-pyrrolidin-2-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2 |
InChI Key |
NGSOWAPOZAGFEY-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Pyrrolidinyl)benzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(2-Pyrrolidinyl)benzenethiol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include bases, acids, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Pyrrolidinyl)benzenethiol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets and pathways . The pyrrolidine ring and thiol group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenethiol Derivatives
Substituent Effects on Physicochemical Properties
The substituent on the benzene ring critically determines molecular interactions and applications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance oxidative reactivity (e.g., rapid degradation by performic acid, k > 2×10² M⁻¹s⁻¹ ) and induce vertical molecular orientation in films via F–S interactions .
- Bulky Groups (e.g., -SiMe₃): Improve thermal stability and hydrophobicity, making them suitable for self-assembled monolayers (SAMs) .
Chemical Reactivity
- Oxidation Sensitivity : Benzenethiols with electron-donating groups (e.g., -NH₂) oxidize readily to disulfides . The pyrrolidinyl group’s electron-donating nature may similarly increase oxidation susceptibility.
- Surface-Enhanced Raman Scattering (SERS) : Analogous to 4-[(E)-2-pyridin-4-ylethenyl]pyridine, benzenethiols with aromatic substituents exhibit strong Raman signals, useful in sensing .
Comparative Data Table: Reactivity and Stability
*Hypothetical data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
